
2'-Deoxy-2',2'-difluoro-a-uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-2’,2’-difluoro-a-uridine is a pyrimidine 2’-deoxyribonucleoside that is structurally similar to uridine, with the hydroxy group at position 2’ replaced by two fluoro substituents . This compound is a metabolite of the drug gemcitabine and has significant biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxy-2’,2’-difluoro-a-uridine typically involves the fluorination of uridine derivatives. One common method is the reaction of a 1-halo ribofuranose compound with a nucleobase in a solvent, followed by deprotection of the nucleoside . Another approach involves the use of fluorinated uridine analogues, which provide insight into the neighbouring-group participation mechanism .
Industrial Production Methods: Industrial production methods for 2’-deoxy-2’,2’-difluoro-a-uridine often involve large-scale chemical synthesis using similar routes as described above. The process includes the preparation of activated ribofuranose intermediates, which are then reacted with nucleobases to produce the desired nucleosides .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Deoxy-2’,2’-difluoro-a-uridine undergoes various chemical reactions, including substitution and fluorination reactions. The compound is known to participate in neighbouring-group participation mechanisms, which diverge from the typical S_N1 or S_N2 pathways .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of 2’-deoxy-2’,2’-difluoro-a-uridine include 1-halo ribofuranose, nucleobases, and fluorinating agents . Reaction conditions often involve the use of solvents and protective groups to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of 2’-deoxy-2’,2’-difluoro-a-uridine include various fluorinated nucleoside analogues, which have significant biological activity .
Aplicaciones Científicas De Investigación
2’-Deoxy-2’,2’-difluoro-a-uridine has a wide range of scientific research applications. It is used as a nucleoside analog in the study of DNA synthesis and repair mechanisms . The compound is also utilized in the development of antiviral and anticancer drugs due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells . Additionally, it serves as a probe for enzymatic function and has applications in molecular biology for DNA sequencing and synthesis .
Mecanismo De Acción
The mechanism of action of 2’-deoxy-2’,2’-difluoro-a-uridine involves its incorporation into DNA, where it inhibits DNA synthesis by acting as a chain terminator . The compound’s diphosphate intermediate effectively inhibits ribonucleotide reductase, leading to the depletion of the deoxynucleotide pool and halting DNA synthesis . This inhibition results in the activation of cytotoxic T cells and natural killer cells, contributing to its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2’-deoxy-2’,2’-difluoro-a-uridine include 2’-deoxy-2’,2’-difluoro-5-halouridines and 2’-deoxy-2’,2’-difluorocytidine (gemcitabine) .
Uniqueness: 2’-Deoxy-2’,2’-difluoro-a-uridine is unique due to its specific fluorination pattern, which enhances its biological activity and chemical stability compared to other nucleoside analogues . The presence of two fluoro substituents at the 2’ position provides increased resistance to enzymatic degradation and improved pharmacokinetic properties .
Propiedades
Fórmula molecular |
C9H10F2N2O5 |
|---|---|
Peso molecular |
264.18 g/mol |
Nombre IUPAC |
1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7+/m1/s1 |
Clave InChI |
FIRDBEQIJQERSE-QXRNQMCJSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



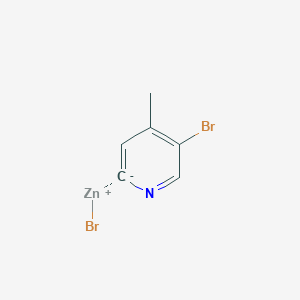
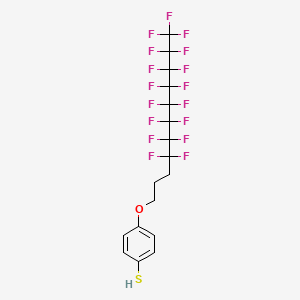
![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)

![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
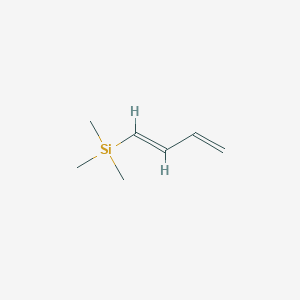
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)
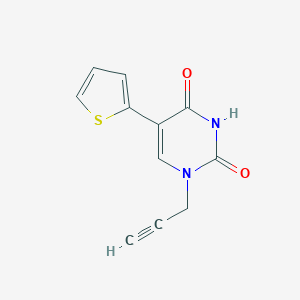
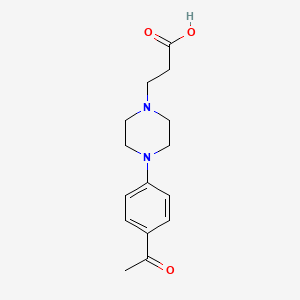
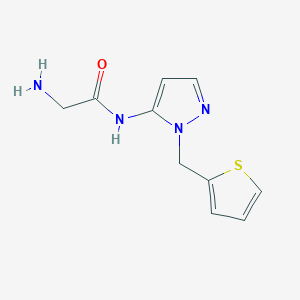
![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)
![8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14888571.png)
